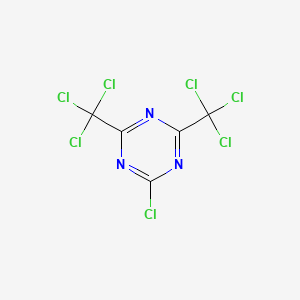
2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine
Descripción general
Descripción
2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the chlorination of cyanuric chloride. The reaction is carried out in the presence of a suitable solvent, such as carbon tetrachloride, and a chlorinating agent like chlorine gas. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of cyanuric chloride and chlorine gas into a reactor, with careful control of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of triazine derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are substituted triazines, where the chlorine atoms are replaced by other functional groups.
Hydrolysis: The products include triazine derivatives with hydroxyl or amino groups.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced triazine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Agriculture: It is used as a herbicide to control weed growth in crops.
Chemical Research:
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is used in the production of various chemical products, including dyes, resins, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with biological molecules. In agricultural applications, it inhibits photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately plant death. The compound’s molecular targets include photosystem II and other components of the photosynthetic machinery.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine:
2-Chloro-4,6-bis(methylamino)-1,3,5-triazine:
Uniqueness
2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its trichloromethyl groups, which impart distinct chemical properties and reactivity compared to other triazines. This makes it particularly effective in certain applications, such as herbicidal activity and chemical synthesis.
Propiedades
IUPAC Name |
2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl7N3/c6-3-14-1(4(7,8)9)13-2(15-3)5(10,11)12 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCUPBDHYGXBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


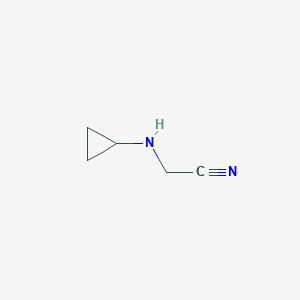
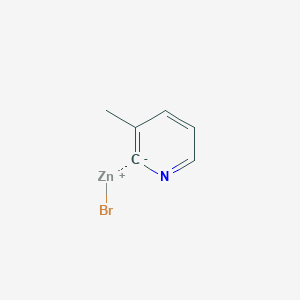

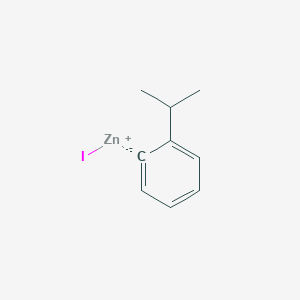
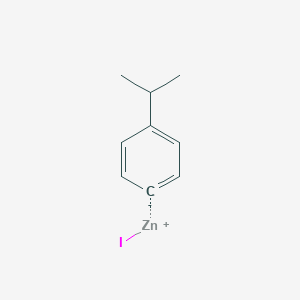
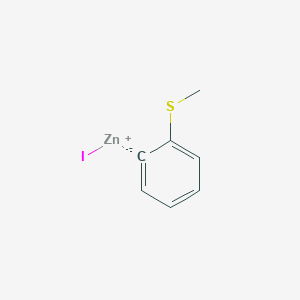

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate](/img/structure/B3258832.png)
![Tert-butyl N-(7-aminoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B3258838.png)


![1,3-Propanediol, 2-methyl-2-[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate](/img/structure/B3258863.png)
![3-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B3258873.png)

